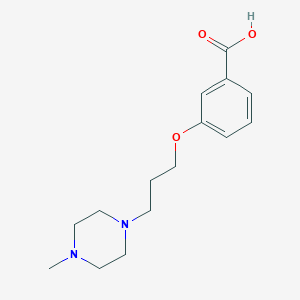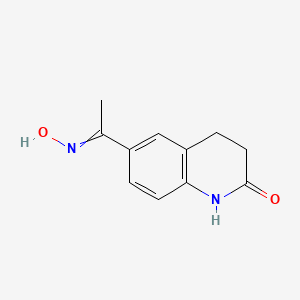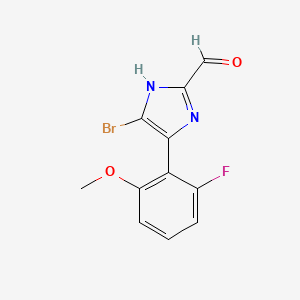![molecular formula C17H14Cl2N2OS2 B13715248 Benzyl [2-(2,4-dichlorophenoxy)ethyl] cyanocarbonimidodithioate](/img/structure/B13715248.png)
Benzyl [2-(2,4-dichlorophenoxy)ethyl] cyanocarbonimidodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl [2-(2,4-dichlorophenoxy)ethyl] cyanocarbonimidodithioate is a chemical compound with the molecular formula C17H14Cl2N2OS2. It is known for its applications in proteomics research and has been studied for its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl [2-(2,4-dichlorophenoxy)ethyl] cyanocarbonimidodithioate typically involves the reaction of benzyl chloride with 2-(2,4-dichlorophenoxy)ethylamine in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl [2-(2,4-dichlorophenoxy)ethyl] cyanocarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Benzyl [2-(2,4-dichlorophenoxy)ethyl] cyanocarbonimidodithioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl [2-(2,4-dichlorophenoxy)ethyl] cyanocarbonimidodithioate involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions .
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl [2-(2,4-dichlorophenoxy)ethyl] thiocyanate
- Benzyl [2-(2,4-dichlorophenoxy)ethyl] isothiocyanate
- Benzyl [2-(2,4-dichlorophenoxy)ethyl] carbamate
Uniqueness
Benzyl [2-(2,4-dichlorophenoxy)ethyl] cyanocarbonimidodithioate is unique due to its specific chemical structure, which imparts distinct reactivity and binding properties. Its ability to form stable complexes with proteins makes it particularly valuable in proteomics research .
Propiedades
Fórmula molecular |
C17H14Cl2N2OS2 |
|---|---|
Peso molecular |
397.3 g/mol |
Nombre IUPAC |
[benzylsulfanyl-[2-(2,4-dichlorophenoxy)ethylsulfanyl]methylidene]cyanamide |
InChI |
InChI=1S/C17H14Cl2N2OS2/c18-14-6-7-16(15(19)10-14)22-8-9-23-17(21-12-20)24-11-13-4-2-1-3-5-13/h1-7,10H,8-9,11H2 |
Clave InChI |
JBUBKKVGERPYET-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSC(=NC#N)SCCOC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![10-Fluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B13715194.png)



![8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13715215.png)

![3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13715238.png)


![2-[4-(Difluoromethyl)-3-methoxybenzamido]acetic Acid](/img/structure/B13715264.png)
